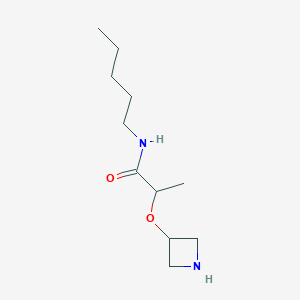
2-(azetidin-3-yloxy)-N-pentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azetidin-3-yloxy)-N-pentylpropanamide is a synthetic organic compound that belongs to the class of azetidines
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for creating functionalized azetidines, although it may face challenges related to reaction conditions and yields.
Industrial Production Methods
Industrial production of 2-(azetidin-3-yloxy)-N-pentylpropanamide may involve scalable synthetic routes such as the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This method allows for the efficient production of azetidine derivatives on a larger scale, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
2-(azetidin-3-yloxy)-N-pentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted azetidine derivatives.
科学的研究の応用
2-(azetidin-3-yloxy)-N-pentylpropanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological processes involving azetidine-containing compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings .
作用機序
The mechanism of action of 2-(azetidin-3-yloxy)-N-pentylpropanamide involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the compound’s structure and functional groups .
類似化合物との比較
Similar Compounds
- 2-(azetidin-3-yloxy)acetic acid
- 2-(azetidin-3-yloxy)aniline
- 2-(azetidin-3-yloxy)benzonitrile
Uniqueness
2-(azetidin-3-yloxy)-N-pentylpropanamide is unique due to its specific combination of the azetidine ring with the propanamide and pentyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses .
特性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
2-(azetidin-3-yloxy)-N-pentylpropanamide |
InChI |
InChI=1S/C11H22N2O2/c1-3-4-5-6-13-11(14)9(2)15-10-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChIキー |
IJDFIFUZFISRHI-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC(=O)C(C)OC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


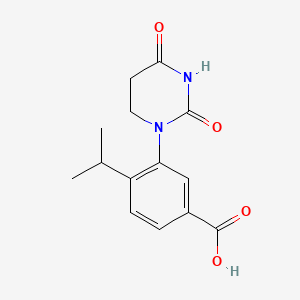
![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
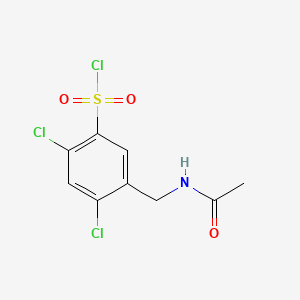
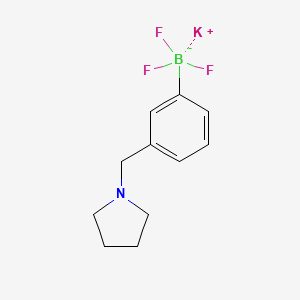

![N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride](/img/structure/B13486098.png)
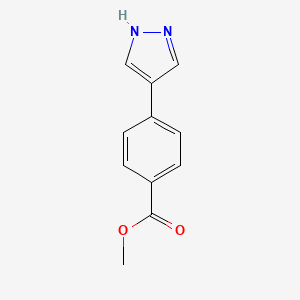
![4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid](/img/structure/B13486102.png)
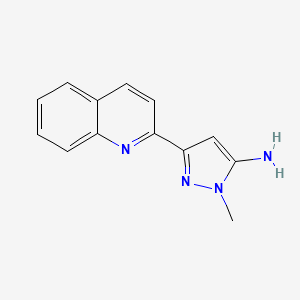
![1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)
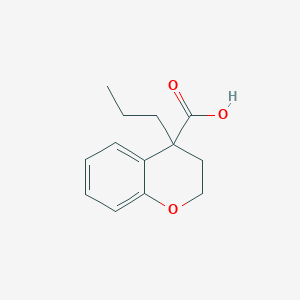
![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)
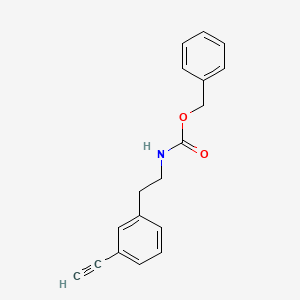
![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
